molecular formula C10H11NO3S2 B2584279 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide CAS No. 2380067-95-6

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide

Cat. No.: B2584279
CAS No.: 2380067-95-6
M. Wt: 257.32
InChI Key: DYUPTNXUPXWMJO-UHFFFAOYSA-N
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Description

N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 4-position with a furan-3-yl group and a methanesulfonamide moiety attached via a methylene bridge. This structure combines two heterocyclic systems (thiophene and furan) with a sulfonamide group, which is widely recognized for enhancing hydrophilicity and biological activity in pharmaceuticals .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S2/c1-16(12,13)11-5-10-4-9(7-15-10)8-2-3-14-6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUPTNXUPXWMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or thiophene rings.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The compound’s core structure can be compared to several analogs:

  • Thiophene-Benzamide Derivatives: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) () share a thiophene ring but differ in the sulfonamide group and the presence of a benzamide backbone. The target compound’s methanesulfonamide group may confer greater solubility than benzamide derivatives .
  • Substituted Thiophenes: The 2-4-methylphenylimino-3-carboxamide-substituted thiophene () lacks the sulfonamide group but highlights thiophene’s versatility in drug design, particularly in antimicrobial and anti-inflammatory applications .
  • Complex Sulfonamides : Patent compounds such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide () feature bulky substituents (e.g., trifluoromethyl, oxazolidine) that increase molecular weight and rigidity, contrasting with the target compound’s simpler furan-thiophene system .
Table 1: Structural Comparison
Compound Name Key Structural Features Heterocycles Present Functional Groups
Target Compound Thiophene (C4-furan-3-yl), methylenesulfonamide Thiophene, Furan Sulfonamide
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide HCl Thiophene, benzamide, cyclopropylamine Thiophene Benzamide, Amine
2-4-Methylphenylimino-3-carboxamide Thiophene Thiophene, methylphenylimino, carboxamide Thiophene Carboxamide, Imino
Patent Compound () Oxazolidine, cyclohexenyl, trifluoromethyl Oxazolidine, Cyclohexene Sulfonamide, Trifluoromethyl

Physicochemical Properties

  • Melting Points and Purity : Analogs in report melting points ranging from 180–250°C, with purity validated via ≤2% theoretical/experimental value discrepancies (e.g., 3b: 0.5% difference). The target compound’s melting point is likely comparable due to similar sulfonamide and heterocyclic content .
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility due to the polar sulfonamide group. However, hydrophobic substituents (e.g., furan, thiophene) may reduce solubility compared to purely aromatic sulfonamides like N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide (), which forms extensive hydrogen-bonded networks .

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